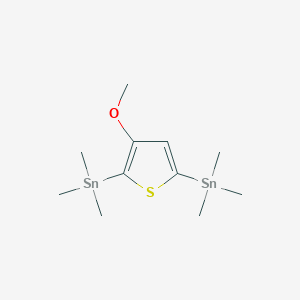
2-Formyl-3,4,5-trimethoxybenzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-3,4,5-trimethoxybenzoic acid is an organic compound with the molecular formula C11H12O6 It is a derivative of benzoic acid, characterized by the presence of three methoxy groups and an aldehyde group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-formyl-3,4,5-trimethoxybenzoic acid typically involves the following steps:
Methoxylation: Starting with a benzoic acid derivative, methoxylation is performed to introduce methoxy groups at the 3, 4, and 5 positions of the benzene ring. This can be achieved using methanol and a suitable catalyst under reflux conditions.
Formylation: The introduction of the formyl group (–CHO) at the 2-position can be accomplished using a Vilsmeier-Haack reaction. This involves the reaction of the methoxylated benzoic acid with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 2-formyl-3,4,5-trimethoxybenzoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Formyl-3,4,5-trimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
Oxidation: 2-Formyl-3,4,5-trimethoxybenzoic acid can be converted to 2-carboxy-3,4,5-trimethoxybenzoic acid.
Reduction: The reduction product is 2-hydroxymethyl-3,4,5-trimethoxybenzoic acid.
Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.
Wissenschaftliche Forschungsanwendungen
2-Formyl-3,4,5-trimethoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of new materials and catalysts.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-formyl-3,4,5-trimethoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the formyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the derivative and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxybenzoic acid: Lacks the formyl group at the 2-position.
2-Formylbenzoic acid: Lacks the methoxy groups at the 3, 4, and 5 positions.
2,4,5-Trimethoxybenzoic acid: Has methoxy groups at different positions on the benzene ring.
Uniqueness
2-Formyl-3,4,5-trimethoxybenzoic acid is unique due to the combination of methoxy groups and a formyl group on the benzene ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H12O6 |
|---|---|
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
2-formyl-3,4,5-trimethoxybenzoic acid |
InChI |
InChI=1S/C11H12O6/c1-15-8-4-6(11(13)14)7(5-12)9(16-2)10(8)17-3/h4-5H,1-3H3,(H,13,14) |
InChI-Schlüssel |
HBGWEMPHXCDPJT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)C=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


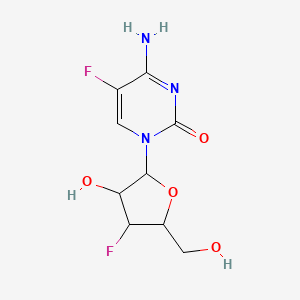
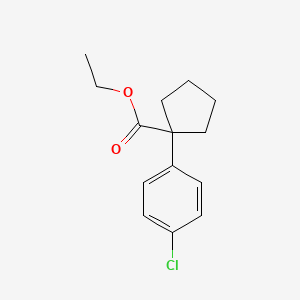


![(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL](/img/structure/B12097084.png)
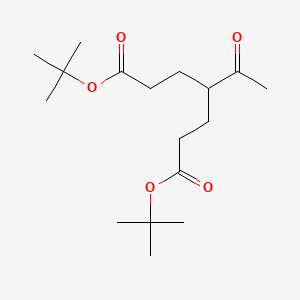


![2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12097114.png)
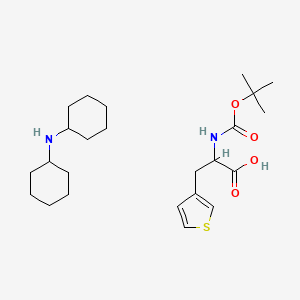
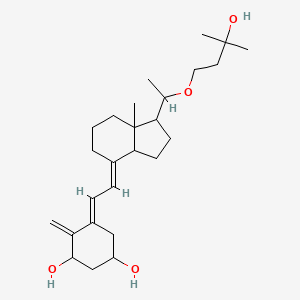
![D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)-](/img/structure/B12097139.png)

